molecular formula C8H4F2 B3029108 1-Ethynyl-2,3-difluorobenzene CAS No. 528878-43-5

1-Ethynyl-2,3-difluorobenzene

Cat. No. B3029108
CAS RN: 528878-43-5
M. Wt: 138.11
InChI Key: JZDQMLSAGGNYAW-UHFFFAOYSA-N
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Description

1-Ethynyl-2,3-difluorobenzene is a chemical compound with the molecular formula C8H4F2 . It is also known by other names such as 1-Ethinyl-2,3-difluorbenzol, 1-ethynyl-2,3-difluoro-benzene, and 2,3-Difluorophenylacetylene .


Molecular Structure Analysis

The molecular structure of 1-Ethynyl-2,3-difluorobenzene consists of a benzene ring with two fluorine atoms and an ethynyl group attached to it . The average mass of the molecule is 138.114 Da and the monoisotopic mass is 138.028107 Da .

Scientific Research Applications

Host-Guest Interactions

The compound has been studied for its interactions with water molecules in crystalline states, leading to unexpected host-guest complexes. This was demonstrated in the coupling of 1-ethynyl-3-hydroxybenzene with 1,2-diiodobenzene, resulting in a ‘screw’-type arrangement and tetrahedral cavities filled with water molecules (Schmittel, Morbach, Engelen, & Panthöfer, 2001).

Cyclocarbonylation Reactions

1-Ethynyl-2-allenylbenzenes, including derivatives of 1-ethynyl-2,3-difluorobenzene, can undergo cyclocarbonylation to form 1H-cyclopenta[a]inden-2-ones using molybdenum carbonyl reagents. This demonstrates its potential in synthesizing bicyclic ketones (Datta & Liu, 2005).

Synthesis of High-Purity Derivatives

A method for synthesizing high-purity 1-chloro-2,6-difluorobenzene, closely related to 1-ethynyl-2,3-difluorobenzene, has been developed. This method is significant for its application in producing intermediates for active ingredients in agriculture and pharmaceuticals (Moore, 2003).

Ion-Pi Interactions

1-Ethynyl-2,3-difluorobenzene has been studied for its substituent effect in ion-pi interactions. The ethynyl group in 1,3,5-triethynylbenzene systems, for instance, was found to favor anion-pi interactions while having minimal influence on cation-pi interactions (Lucas, Quiñonero, Frontera, & Deyà, 2009).

Photocatalysis

Visible light irradiation of 2-ethynylbenzenesulfonamides, similar in structure to 1-ethynyl-2,3-difluorobenzene, has been explored for the formation of benzosultams. This highlights its role in photo-initiated reactions (Xiang, Kuang, & Wu, 2016).

Catalysis in Organic Synthesis

1-Ethynyl-2,3-difluorobenzene and similar compounds have been studied for their potential as catalysts in organic reactions like acetalization and esterification. This research points towards the utility of terminal alkynes in catalytic processes (Sekerová, Vyskočilová, Červený, & Sedláček, 2019).

Fluorination Reactions

Research on difluorobenzene derivatives, including 1-ethynyl-2,3-difluorobenzene, has focused on their reactivity in various fluorination processes. This is relevant in the context of synthesizing halogenated compounds for industrial applications (Goryunov et al., 2010).

π-π Stacking Affinity

The ethynyl substituent in compounds like 1-ethynyl-2,3-difluorobenzene has been shown to enhance π-π stacking affinity, making it significant in the study of molecular interactions and complex formations (Lucas, Quiñonero, Frontera, & Deyà, 2011).

Photodynamic Studies

1-Ethynyl-2,3-difluorobenzene has been used in femtosecond photoelectron diffraction studies to understand molecular structure and dynamics in photochemical reactions (Boll et al., 2013).

Safety and Hazards

1-Ethynyl-2,3-difluorobenzene is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-ethynyl-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDQMLSAGGNYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663680
Record name 1-Ethynyl-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-2,3-difluorobenzene

CAS RN

528878-43-5
Record name 1-Ethynyl-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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